3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a 4-chlorophenylsulfanyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorophenylsulfanyl group onto the pyrrole ring. Common reagents for this step include 4-chlorothiophenol and a suitable base.
Introduction of the 4-Nitrophenyl Group: The final step involves the electrophilic aromatic substitution of a nitrophenyl group onto the pyrrole ring. This can be achieved using 4-nitrobenzene diazonium salt under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, bases, or acids can be used depending on the type of substitution reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]-1-phenylpyrrole-2,5-dione
- 3-[(4-bromophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione
- 3-[(4-chlorophenyl)sulfanyl]-1-(4-methylphenyl)dihydro-1H-pyrrole-2,5-dione
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both a chlorophenylsulfanyl group and a nitrophenyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-10-1-7-13(8-2-10)24-14-9-15(20)18(16(14)21)11-3-5-12(6-4-11)19(22)23/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJZUWHRZHPHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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